1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of the corresponding ketone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity to specific receptors or enzymes. The compound’s effects are mediated by its ability to form covalent bonds or undergo specific chemical transformations within biological systems .
Comparison with Similar Compounds
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-1-(2-methyl-3-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-1-(2-ethyl-3-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of a propan-2-one moiety.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C12H12BrF3O |
---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-bromo-1-[2-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
LZFWRILDSSMNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(F)(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
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